molecular formula C19H19BrN2O2 B2641979 4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 688343-36-4

4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2641979
CAS No.: 688343-36-4
M. Wt: 387.277
InChI Key: ARCNXIOSYKFQRU-UHFFFAOYSA-N
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Description

4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a useful research compound. Its molecular formula is C19H19BrN2O2 and its molecular weight is 387.277. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one primarily focuses on the synthesis and structural analysis of oxygen-bridged and nitrogen-containing heterocycles. These compounds have been explored for their potential in creating novel organic frameworks. For instance, the Hantzsch synthesis with 4-(2-hydroxyphenyl)but-3-en-2-one leads to various 9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene derivatives, showcasing the formation of complex oxygen-bridged heterocycles (Svetlik, Tureček, & Hanuš, 1988). Another study determined the crystal structures of related compounds, further understanding their molecular conformations (Kurbanova et al., 2009).

Heterocyclic Frameworks and Analogs

The exploration into the synthesis of related heterocyclic compounds includes studies on the formation of triazaoxabicyclodecatriene derivatives and their structural determinations to elucidate the conformation of these complex molecules (Beltrame et al., 1993). Similar research efforts have been made in synthesizing dimethoxybromophenol derivatives incorporating cyclopropane moieties, investigating their inhibitory effects on carbonic anhydrase isoenzymes, which could indicate potential therapeutic applications (Boztaş et al., 2015).

Molecular Structure Studies

Investigations into the molecular structure of substituted 8-oxa-10-azatricyclo derivatives reveal insights into the synthesis routes and the molecular architecture of these compounds. For example, studies have shown the productive synthesis of ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-carboxylate, providing a pathway for creating structurally complex molecules (Magerramov et al., 2010).

Properties

IUPAC Name

4-bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-3-12-4-7-14(8-5-12)22-18(23)21-16-11-19(22,2)24-17-9-6-13(20)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCNXIOSYKFQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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